![molecular formula C30H26N4O3 B10999631 6-[4-oxo-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)butyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B10999631.png)
6-[4-oxo-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)butyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione
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Overview
Description
6-[4-oxo-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)butyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining elements of isoindoloquinazoline and beta-carboline frameworks, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-oxo-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)butyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione typically involves multi-step organic synthesis. One common approach includes:
Formation of the Beta-Carboline Moiety: This can be achieved through the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde under acidic conditions to form the beta-carboline structure.
Attachment of the Butyl Chain: The beta-carboline derivative is then subjected to alkylation reactions to introduce the butyl chain, often using alkyl halides in the presence of a base.
Construction of the Isoindoloquinazoline Core: This step involves cyclization reactions, where the intermediate compounds undergo intramolecular cyclization to form the isoindoloquinazoline core. This can be facilitated by using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the beta-carboline moiety, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex heterocycles in various chemical reactions.
Biology
Biologically, the compound is of interest due to its potential interactions with biological macromolecules. It is investigated for its binding affinity to proteins and nucleic acids, which could lead to the development of new biochemical tools or therapeutic agents.
Medicine
In medicine, the compound is explored for its potential pharmacological activities. The beta-carboline and isoindoloquinazoline moieties are known for their neuroprotective, anticancer, and antimicrobial properties, making this compound a candidate for drug development.
Industry
Industrially, the compound could be used in the synthesis of advanced materials or as a precursor for other biologically active compounds.
Mechanism of Action
The mechanism of action of 6-[4-oxo-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)butyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving:
Inhibition of Enzymes: The compound may inhibit key enzymes involved in cellular processes, leading to altered metabolic pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Beta-Carboline Derivatives: Compounds like harmine and harmaline, which are known for their psychoactive and neuroprotective properties.
Isoindoloquinazoline Derivatives: Compounds such as quinazoline and isoindoline derivatives, which have diverse biological activities.
Uniqueness
What sets 6-[4-oxo-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)butyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione apart is its hybrid structure, combining the pharmacophoric elements of both beta-carboline and isoindoloquinazoline. This unique combination may result in synergistic effects, enhancing its biological activity and therapeutic potential.
Properties
Molecular Formula |
C30H26N4O3 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
6-[4-oxo-4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)butyl]-6aH-isoindolo[2,3-a]quinazoline-5,11-dione |
InChI |
InChI=1S/C30H26N4O3/c35-27(32-17-15-20-19-8-3-5-12-24(19)31-25(20)18-32)14-7-16-33-28-21-9-1-2-10-22(21)30(37)34(28)26-13-6-4-11-23(26)29(33)36/h1-6,8-13,28,31H,7,14-18H2 |
InChI Key |
KLBVNSQNIDVGDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CCCN4C5C6=CC=CC=C6C(=O)N5C7=CC=CC=C7C4=O |
Origin of Product |
United States |
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